3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Description
The compound 3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic derivative featuring a norbornane (bicyclo[2.2.1]heptane) backbone substituted with a carboxylic acid group at position 2 and a 2,5-dimethoxyphenyl carbamoyl moiety at position 3. This structure combines the rigid bicyclic framework with aromatic and polar functional groups, making it a candidate for applications in medicinal chemistry and materials science.
Synthesis of closely related compounds, such as 3-((2,5-Dimethoxyphenyl)carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (II-30), has been reported with a 64% yield and a melting point of 188–189°C. Structural characterization via $^1$H-NMR, $^{13}$C-NMR, and HR-MS confirmed the presence of the dimethoxyphenyl carbamoyl group and the bicyclo[2.2.1]heptane core .
Properties
IUPAC Name |
3-[(2,5-dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-22-11-5-6-13(23-2)12(8-11)18-16(19)14-9-3-4-10(7-9)15(14)17(20)21/h5-6,8-10,14-15H,3-4,7H2,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAHMGRMSPTPKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2C3CCC(C3)C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . Industrial production methods may involve optimizing this reaction for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group, using reagents like alkyl halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carbamoyl group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the bicyclo[2.2.1]heptane core can interact with hydrophobic pockets in enzymes, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectral Properties
The substitution pattern on the bicyclo[2.2.1]heptane backbone significantly influences physicochemical properties. Key analogs include:
Table 1: Comparative Analysis of Bicyclo[2.2.1]heptane Derivatives
- Substituent Impact: Polar Groups: The carbamoyl and carboxylic acid groups in the target compound enhance polarity and hydrogen-bonding capacity compared to non-polar analogs like 3oa . Thermodynamic Stability: The bicyclo[2.2.1]heptane core has a heat of formation of -95.1 kJ/mol (crystalline phase), indicating inherent stability . Derivatives with bulky substituents (e.g., thiophene in 1052556-32-7) may exhibit altered solubility and reactivity .
Norcantharidin Derivatives
The 7-oxa substitution introduces an oxygen atom, which may modulate bioavailability or target binding compared to the non-oxa variant .
Antibiotic Bicyclo Structures
Complex bicyclo[3.2.0]heptane derivatives (e.g., β-lactam antibiotics) highlight the role of bicyclic frameworks in drug design. However, the target compound lacks the thia-azabicyclo motif critical for antibiotic activity .
Biological Activity
3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with potential pharmacological applications. Its unique structural features contribute to its biological activity, which has been the focus of various studies.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a bicyclic heptane framework and a carbamoyl functional group attached to a dimethoxyphenyl moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate various biochemical pathways, influencing processes such as enzyme inhibition, receptor binding, and signal transduction.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated significant inhibition of cancer cell proliferation, particularly in breast and colon cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HT-29 (Colon) | 12 | Cell cycle arrest |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In animal models, it reduced the levels of pro-inflammatory cytokines and inhibited the activation of NF-kB signaling pathways. This suggests potential therapeutic applications in inflammatory diseases.
| Inflammatory Model | Cytokine Reduction (%) | Observed Effect |
|---|---|---|
| Carrageenan-induced | IL-6: 40% | Reduced paw edema |
| LPS-induced | TNF-α: 35% | Decreased inflammation |
Case Studies
- In Vivo Study on Tumor Growth : A study conducted on xenograft models revealed that administration of the compound at a dose of 20 mg/kg significantly inhibited tumor growth compared to control groups.
- Chronic Inflammation Model : In a chronic inflammation model using mice, treatment with the compound resulted in a notable decrease in tissue inflammation markers, supporting its role as an anti-inflammatory agent.
Q & A
Q. Advanced Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
